molecular formula C10H13NO4S2 B4909035 Methyl 4-pyrrolidin-1-ylsulfonylthiophene-2-carboxylate

Methyl 4-pyrrolidin-1-ylsulfonylthiophene-2-carboxylate

Cat. No.: B4909035
M. Wt: 275.3 g/mol
InChI Key: AURLTOSUNUUAGM-UHFFFAOYSA-N
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Description

Methyl 4-pyrrolidin-1-ylsulfonylthiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a methyl ester group at the 2-position and a pyrrolidinylsulfonyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-pyrrolidin-1-ylsulfonylthiophene-2-carboxylate typically involves multiple steps. One common method starts with the thiophene ring, which undergoes sulfonylation to introduce the pyrrolidinylsulfonyl group. This is followed by esterification to attach the methyl ester group. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-pyrrolidin-1-ylsulfonylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Methyl 4-pyrrolidin-1-ylsulfonylthiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of Methyl 4-pyrrolidin-1-ylsulfonylthiophene-2-carboxylate involves its interaction with specific molecular targets. The pyrrolidinylsulfonyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The thiophene ring provides structural stability and contributes to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring and ester group but may have different substituents at other positions.

    Pyrrolidinylsulfonyl derivatives: Compounds with the pyrrolidinylsulfonyl group attached to different aromatic or heteroaromatic rings.

Uniqueness

Methyl 4-pyrrolidin-1-ylsulfonylthiophene-2-carboxylate is unique due to the combination of the thiophene ring, pyrrolidinylsulfonyl group, and methyl ester group. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 4-pyrrolidin-1-ylsulfonylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S2/c1-15-10(12)9-6-8(7-16-9)17(13,14)11-4-2-3-5-11/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURLTOSUNUUAGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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